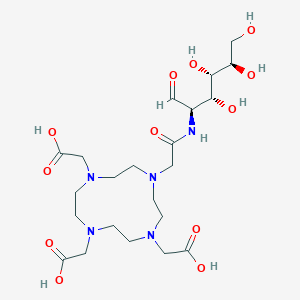
2,2',2''-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the tetraazacyclododecane core, followed by the introduction of the acetic acid groups and the attachment of the hexanoyl group. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent biological processes. Additionally, its ability to form hydrogen bonds and participate in non-covalent interactions allows it to influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a structure similar to EDTA but with additional binding sites.
Cyclen-based ligands: Compounds with a similar tetraazacyclododecane core, used in coordination chemistry and medical applications.
Uniqueness
2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H39N5O12 |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C22H39N5O12/c28-13-15(21(38)22(39)16(30)14-29)23-17(31)9-24-1-3-25(10-18(32)33)5-7-27(12-20(36)37)8-6-26(4-2-24)11-19(34)35/h13,15-16,21-22,29-30,38-39H,1-12,14H2,(H,23,31)(H,32,33)(H,34,35)(H,36,37)/t15-,16+,21+,22+/m0/s1 |
Clé InChI |
SFVPMKRUYLSJDQ-LGFFLQIISA-N |
SMILES isomérique |
C1CN(CCN(CCN(CCN1CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canonique |
C1CN(CCN(CCN(CCN1CC(=O)NC(C=O)C(C(C(CO)O)O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


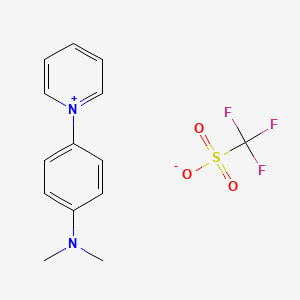
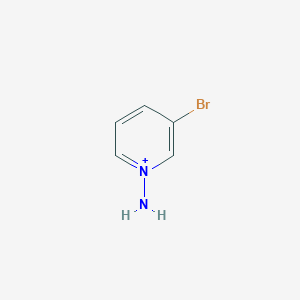
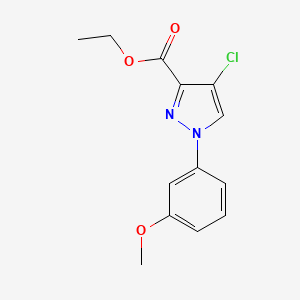


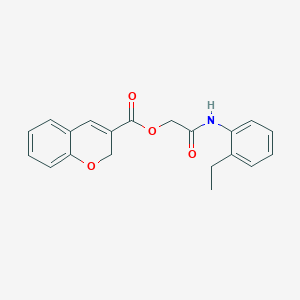
![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)
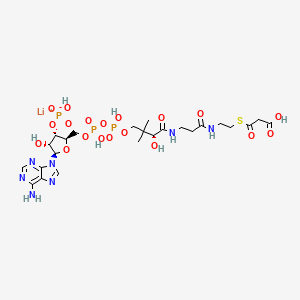
![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
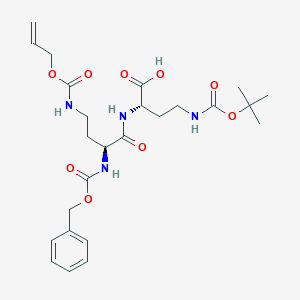


![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)
